molecular formula C3H8ClF3N2 B2880022 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride CAS No. 2031258-63-4

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride

Cat. No. B2880022
CAS RN: 2031258-63-4
M. Wt: 164.56
InChI Key: YUEDBQVAVNEONB-UHFFFAOYSA-N
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Description

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It has a molecular weight of 164.56 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The specific storage temperature, boiling point, and other physical properties are not provided in the search results.

Scientific Research Applications

Detection of Hydrazine

Hydrazine derivatives are prominently used in the development of chemodosimetric sensors for selective detection. For example, a naphthalimide trifluoroacetyl acetonate derivative was synthesized and demonstrated selective reactivity with hydrazine, leading to significant fluorescence and color changes, facilitating its detection even at very low concentrations, below the limit set by the U.S. Environmental Protection Agency (EPA) (Lee et al., 2013). Similarly, other studies have developed fluorescent probes for hydrazine detection, highlighting their utility in environmental monitoring and safety assessments (Jung et al., 2019).

Medicinal Chemistry Applications

Hydrazine derivatives play a crucial role in the synthesis of pharmaceutically active compounds. A notable study synthesized tropane-based compounds through the reaction of hydrazines, showing promising antitumor properties against human tumor cell lines, highlighting the potential of hydrazine derivatives in developing new anticancer drugs (Ismail et al., 2016). Another study focused on the reactivity and biological activity of hydrazine derivatives, revealing their potential as antitumor agents through molecular docking and dynamics simulation studies (Mary et al., 2021).

Material Science Applications

In material science, hydrazine derivatives are utilized in the synthesis of high-density energetic materials and covalent organic frameworks (COFs). A study introduced a new energetic salt of hydrazine for potential use as an insensitive explosive, showcasing the versatility of hydrazine derivatives in developing materials with desirable detonation properties and safety profiles (Zhang et al., 2016). Additionally, hydrazine is instrumental in creating COFs with significant gas storage capabilities, further demonstrating its utility in designing advanced materials for energy storage applications (Li et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

1-methyl-1-(2,2,2-trifluoroethyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDBQVAVNEONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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